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Compound of Interest

Compound Name: Glycyl-glycine-15N2

CAS No.: 108451-47-4

Cat. No.: B3333517 Get Quote

Topic: High-Efficiency 15N Labeling for Protein NMR Audience: Structural Biologists, Protein

Chemists, Drug Discovery Leads

Mission Statement
Welcome to the Stable Isotope Labeling Support Center. Our goal is to move you beyond

"standard recipes" toward a mechanistic understanding of isotopic labeling. This guide

addresses the three critical bottlenecks in 15N-labeling: Metabolic Stalling (poor growth in

minimal media), Isotope Dilution (incomplete labeling), and Cost Inefficiency.

Module 1: Media Optimization (The Foundation)
User Query:"My E. coli grows to OD 6.0 in LB, but stalls at OD 0.6 in M9 minimal media. How

do I fix this?"

Technical Insight: Standard M9 salts provide nitrogen and phosphorus but lack the

micronutrients required for high-density growth. E. coli contains metalloenzymes (e.g.,

superoxide dismutase, RNA polymerases) that require Iron, Magnesium, and Zinc. Depleting

these causes metabolic arrest.

The Solution: Enhanced M9+ Media Do not use basic M9. Use this "Enhanced M9+"

formulation to support ODs > 2.0.
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Component Concentration (Final) Function

Na2HPO4 6 g/L Buffering / Phosphate Source

KH2PO4 3 g/L Buffering / Phosphate Source

NaCl 0.5 g/L Osmotic Balance

15NH4Cl 1.0 g/L
Sole Nitrogen Source (>99%

15N)

Glucose 4 - 10 g/L
Carbon Source (Adjust for

density)

MgSO4 2 mM
Essential Cofactor (ATP

binding)

CaCl2 0.1 mM Cell Wall Stability

Thiamine (Vit B1) 10 mg/L
Essential for K-12 strains (e.g.,

BL21 is B1 deficient)

Trace Metals 1X Mix CRITICAL for high density

Trace Metal Mix (1000X Stock) Recipe: Dissolve in dilute HCl to prevent precipitation.

FeCl3 (50 mM)[1]

ZnCl2 (2 mM)

CoCl2 (2 mM)

CuCl2 (2 mM)

Na2MoO4 (2 mM)

H3BO3 (5 mM)
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Pro-Tip: Always filter-sterilize trace metals and vitamins. Autoclaving degrades thiamine and

precipitates iron [1].

Module 2: The Workflows (Methodologies)
User Query:"Isotopes are expensive. How do I get high yields without wasting 15N?"

We recommend two distinct workflows depending on your budget and yield requirements.

Workflow A: The Marley Method (Biomass Recycling)
Best for: Reducing isotope cost by ~70%. Mechanism: Cells are grown to high density in

cheap, unlabeled rich media (LB/2xTY). They are then harvested and resuspended in a small

volume of 15N-M9 to induce protein expression. The cells rely on stored carbon/energy

reserves and the fresh 15N nitrogen [2].

Phase 1: Biomass Generation Phase 2: Labeling & Induction

Inoculate LB/2xTY
(Unlabeled)

Grow to High Density
(OD600 ~ 0.8 - 3.0)

Centrifuge
(Harvest Pellet)

Wash Pellet
(Remove 14N traces)

Discard Supernatant Resuspend in 15N-M9
(1/4 Original Volume)

Recovery (30-60 min)
Clear Unlabeled Metabolites

Add IPTG
(Induce Expression)
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Figure 1: The Marley Method allows biomass accumulation in cheap media before switching to

expensive isotopes.

Protocol Steps:

Grow cells in 1L LB to OD600 ~0.8–1.0.

Centrifuge (3000 x g, 15 min). Discard supernatant.
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Critical: Wash pellet with 1x M9 salts (no nitrogen) to remove residual 14N-rich media.

Resuspend pellet in 250 mL (4-fold concentration) of Enhanced 15N-M9 media.

Incubate for 45 mins to allow "metabolic clearing" (depletion of unlabeled metabolites).

Induce with IPTG.[2]

Workflow B: Auto-Induction (High Density)
Best for: Maximum protein yield and ease of use. Mechanism: Based on Studier’s method [3].

Uses balanced carbon sources (Glucose, Glycerol, Lactose). Glucose prevents induction

initially.[3] Once glucose is depleted, cells switch to lactose, automatically inducing the T7

promoter at high density.

Recipe Modification for 15N: Use the N-5052 formulation but replace standard NH4Cl with

15NH4Cl.

Glucose (0.05%): Supports initial growth, represses T7.

Lactose (0.2%): Inducer (activates after glucose depletion).

Glycerol (0.5%): Carbon source for the induction phase.

Module 3: Troubleshooting & FAQs
User Query:"My HSQC spectrum shows weak peaks or incomplete labeling (doublets). What

happened?"
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Issue: Poor 15N HSQC

Are peaks weak/missing? Are peaks doubled/split?
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& pH during growth

Soluble but Low Yield

Did you wash the pellet?
(Marley Method)

Reduce 14N Carryover
Use M9 pre-culture
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Figure 2: Diagnostic logic for common 15N labeling failures.

FAQ: Common Issues
Q: Can I use 15N-labeled complex media (e.g., BioExpress) instead of M9? A: Yes, but it is

significantly more expensive ($500+ per liter vs. $50 for M9). Complex media is recommended

only if your protein absolutely refuses to express in minimal media due to toxicity or folding

issues.

Q: My protein precipitates in the NMR tube. Does 15N labeling affect solubility? A: No, the

isotope itself does not affect solubility. However, proteins expressed in M9 often grow slower,

which can actually improve folding compared to rapid LB growth. If precipitation occurs, check

your NMR buffer pH (keep it >1 unit away from pI) and ionic strength (keep NaCl > 50mM if

possible, though high salt reduces cryoprobe sensitivity) [4].
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Q: What about "Metabolic Scrambling"? A: For uniform 15N labeling using 15NH4Cl,

scrambling is rarely an issue in E. coli because the ammonium is the sole source. However, if

you are doing amino-acid specific labeling (e.g., adding only 15N-Leucine), E. coli

transaminases can move that nitrogen to other amino acids (like Glutamate). To prevent this,

use auxotrophic strains (e.g., DL39) or add transaminase inhibitors [5].

Q: How do I verify labeling before running a 24-hour 3D experiment? A: Always run a Mass

Spectrometry (ESI-MS) on the intact protein.

100% Labeling: Mass shift = +1 Da per Nitrogen.

Incomplete: You will see a "smear" or multiple peaks lower than the expected mass.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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